3,4-Dichloro-2,6-dinitrophenol

Übersicht

Beschreibung

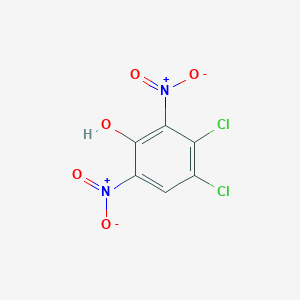

3,4-Dichloro-2,6-dinitrophenol is an organic compound with the molecular formula C6H2Cl2N2O5 It is a chlorinated nitrophenol, characterized by the presence of two chlorine atoms and two nitro groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2,6-dinitrophenol typically involves the nitration of 3,4-dichlorophenol. The process can be summarized as follows:

Nitration Reaction: 3,4-Dichlorophenol is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring.

Reaction Conditions: The nitration reaction is typically conducted at low temperatures (0-5°C) to minimize the formation of undesired by-products. The reaction mixture is then gradually warmed to room temperature and stirred for several hours to complete the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-2,6-dinitrophenol undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phenol derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).

Substitution: Aqueous sodium hydroxide solution, elevated temperatures (50-100°C).

Major Products Formed

Reduction: 3,4-Dichloro-2,6-diaminophenol.

Substitution: 3,4-Dihydroxy-2,6-dinitrophenol.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

3,4-Dichloro-2,6-dinitrophenol has been utilized in several industrial contexts:

- Explosives Manufacturing : The compound serves as a precursor in the synthesis of energetic materials. Its derivatives are often involved in the production of explosives due to their high energy content and stability under certain conditions. The synthesis of related compounds like 4-diazo-2,6-dinitrophenol demonstrates its role in developing high-energy materials for military applications .

- Chemical Intermediate : It functions as an intermediate in producing various chemicals, including dyes and photographic developers. The ability to modify its structure allows for the creation of specific compounds tailored for particular industrial needs .

Environmental Applications

The environmental impact of this compound has been a subject of study, particularly regarding its detection and remediation:

- Pollutant Detection : Research is ongoing to develop methods for detecting this compound in contaminated environments. Studies have focused on colorimetric detection techniques to identify this compound in soil and water samples .

- Bioremediation Potential : The compound's degradation products are being studied for their potential use in bioremediation strategies aimed at cleaning up contaminated sites. Understanding its breakdown pathways can help in designing effective remediation techniques .

Biochemical Applications

This compound exhibits significant biochemical properties that have implications for health and disease treatment:

- Metabolic Studies : As a protonophore, it disrupts the proton gradient across mitochondrial membranes, leading to increased metabolic rates. This property has been investigated for its potential use in treating obesity and metabolic disorders by increasing energy expenditure .

- Pharmacological Research : Recent studies have explored the therapeutic potential of this compound as a drug candidate for various diseases. Its ability to induce neurotrophic factors suggests it could play a role in neurodegenerative disease treatment .

Table 1: Summary of Key Case Studies Involving this compound

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-2,6-dinitrophenol involves its interaction with cellular components, leading to various biochemical effects:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may interfere with oxidative phosphorylation by uncoupling the electron transport chain, leading to a decrease in ATP production and an increase in heat generation.

Vergleich Mit ähnlichen Verbindungen

3,4-Dichloro-2,6-dinitrophenol can be compared with other similar compounds, such as:

2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.

2,4,6-Trinitrophenol (Picric Acid): Used as an explosive and in the synthesis of dyes and antiseptics.

2,6-Dichlorophenol: A precursor for the synthesis of various chlorinated phenols and other derivatives.

Uniqueness

This compound is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical properties and reactivity compared to other nitrophenols and chlorophenols.

Biologische Aktivität

3,4-Dichloro-2,6-dinitrophenol (DNP) is a chemical compound that has garnered attention due to its significant biological activity, particularly as a mitochondrial uncoupler. This article explores its biological effects, mechanisms of action, toxicological profile, and implications for human health and environmental safety.

Chemical Structure and Properties

This compound is a derivative of dinitrophenol (DNP), characterized by two nitro groups and two chlorine substituents on the phenolic ring. Its molecular formula is CHClNO, and it exhibits properties typical of phenolic compounds, including solubility in organic solvents.

DNP functions primarily as a mitochondrial uncoupler , disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling leads to:

- Increased Basal Metabolic Rate : DNP promotes the dissipation of the proton motive force, resulting in energy being released as heat instead of being used for ATP synthesis. This mechanism causes an increase in metabolic rate and can lead to weight loss .

- Thermogenesis : The heat produced from uncoupling can result in hyperthermia, which poses significant risks at high doses .

Toxicological Profile

The toxicological effects of DNP are well-documented and include acute and chronic health risks:

- Acute Toxicity : Symptoms of acute poisoning can include hyperthermia, tachycardia, diaphoresis (excessive sweating), gastrointestinal disturbances, and neurological symptoms such as confusion and agitation . In severe cases, exposure can lead to multi-organ failure and death .

- Chronic Effects : Long-term exposure has been associated with teratogenic effects, mutagenicity, and carcinogenicity. Notably, cataracts have been reported in individuals using DNP for weight loss purposes . Other chronic effects include agranulocytosis and permanent hearing loss .

Case Studies

Several case studies illustrate the dangers associated with DNP use:

- Weight Loss Agent : Historically used in the 1930s as a weight-loss drug, DNP was linked to numerous adverse effects including cataracts and skin discoloration. A retrospective analysis indicated that even therapeutic doses could lead to significant toxicity .

- Acute Poisoning Cases : Reports from emergency departments highlight cases where patients presented with severe hyperthermia and renal failure after ingesting DNP. Treatment often required aggressive cooling measures and supportive care .

- Environmental Impact : Studies investigating the ecological toxicity of dinitrophenols have shown that compounds like this compound can adversely affect aquatic life. For instance, exposure resulted in significant mortality rates in fish species due to respiratory distress caused by gill damage .

Research Findings

Recent research has focused on the therapeutic potential of DNP while addressing its safety profile:

- Controlled Release Formulations : New formulations aim to reduce toxicity while maintaining efficacy in treating metabolic disorders. These formulations have shown promise in preclinical models for improving insulin sensitivity without the adverse effects associated with traditional DNP .

- Metabolic Studies : Investigations into the pharmacokinetics of DNP reveal that it undergoes extensive metabolism in the liver, resulting in various metabolites that may also contribute to its biological activity and toxicity .

Data Summary

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | CHClNO |

| Mechanism of Action | Mitochondrial uncoupling |

| Acute Toxicity Symptoms | Hyperthermia, tachycardia, confusion |

| Chronic Effects | Cataracts, agranulocytosis |

| Environmental Impact | Toxic to aquatic life; causes gill damage |

Eigenschaften

IUPAC Name |

3,4-dichloro-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)6(11)5(4(2)8)10(14)15/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCOFMWFBMXCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937192 | |

| Record name | 3,4-Dichloro-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-10-4 | |

| Record name | NSC141408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloro-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.